1-Hexadecane-d33-thiol
Overview
Description
1-Hexadecane-d33-thiol is a deuterium-labeled derivative of 1-hexadecanethiol, a compound belonging to the thiol group. Thiols are characterized by the presence of a sulfur-hydrogen (S-H) bond. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecane-d33-thiol can be synthesized by reacting 1-bromohexadecane with thiourea. The reaction proceeds through a nucleophilic substitution mechanism (S_N2), resulting in the formation of an intermediate isothiouronium salt. Hydrolysis of this intermediate yields 1-hexadecanethiol . For the deuterium-labeled version, deuterated reagents are used to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves the use of deuterated starting materials and controlled reaction conditions to achieve high purity and yield. The process typically includes steps such as purification, distillation, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecane-d33-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides in the presence of oxidizing agents.
Reduction: Disulfides can be reduced back to thiols using reducing agents.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Alkyl halides and thiourea are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols from disulfides.
Substitution: Formation of thiol-substituted compounds.
Scientific Research Applications
1-Hexadecane-d33-thiol is widely used in scientific research due to its unique properties:
Nanoparticles and Self-Assembled Monolayers: It is used to prepare thiol-functionalized gold nanoparticles and hydrophobic self-assembled monolayers (SAMs).
Biomedicine: Deuterium labeling is used in drug development to study pharmacokinetics and metabolic profiles.
Chemical Industry: It is employed in various chemical processes and as a reagent in organic synthesis.
Electroplating Industry: Used as an additive in electroplating processes to improve the quality of the plated materials.
Mechanism of Action
The mechanism of action of 1-hexadecane-d33-thiol involves the interaction of the thiol group with metal surfaces, leading to the formation of strong metal-sulfur bonds. This property is exploited in the formation of self-assembled monolayers and functionalized nanoparticles. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .
Comparison with Similar Compounds
1-Hexadecanethiol: The non-deuterated version of 1-hexadecane-d33-thiol, used in similar applications but without the benefits of deuterium labeling.
Hexadecyl mercaptan: Another thiol compound with similar properties and applications.
Cetyl mercaptan: A thiol compound used in the production of surfactants and other industrial applications.
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in the study of pharmacokinetics and metabolic processes. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-deuterated compounds .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTRWBYBJVGVQC-TUWMXWROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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